![molecular formula C8H13NO B1620564 1-Acetyl-4-methylenepiperidine CAS No. 308087-58-3](/img/structure/B1620564.png)
1-Acetyl-4-methylenepiperidine
Overview
Description
“1-Acetyl-4-methylenepiperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidones, which include “1-Acetyl-4-methylenepiperidine”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-4-methylenepiperidine” was obtained using DFT techniques . The energy gap between HOMO and LUMO along with global reactivity parameters, NLO behavior, molecular electrostatic potential studies were computed and analyzed for the compound in gaseous & solvent phases .
Chemical Reactions Analysis
Piperidine derivatives, including “1-Acetyl-4-methylenepiperidine”, have been used in various chemical reactions. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Antiviral Applications
Piperidine derivatives have been used in the development of antiviral drugs .
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs .
Antihypertensive Applications
Piperidine derivatives have been used in the development of antihypertensive drugs .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used in the development of analgesic and anti-inflammatory drugs .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs .
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-Acetyl-4-methylenepiperidine”, have shown promise in various fields, particularly in drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future research directions may involve further exploration of their therapeutic potential and applications in drug design and synthesis .
properties
IUPAC Name |
1-(4-methylidenepiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-3-5-9(6-4-7)8(2)10/h1,3-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRVAOXFSUATBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383505 | |
Record name | 1-(4-methylidenepiperidino)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
308087-58-3 | |
Record name | 1-(4-methylidenepiperidino)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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